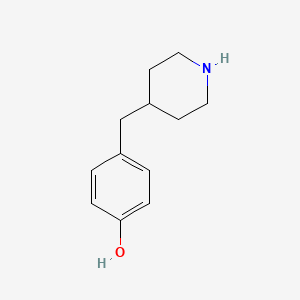

4-(Piperidin-4-ylmethyl)phenol

Übersicht

Beschreibung

4-(Piperidin-4-ylmethyl)phenol is a chemical compound with the molecular formula C12H17NO12. It is used in research and not intended for human or veterinary use2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-(Piperidin-4-ylmethyl)phenol. However, it’s worth noting that piperidine derivatives are commonly synthesized through various intra- and intermolecular reactions3.Molecular Structure Analysis

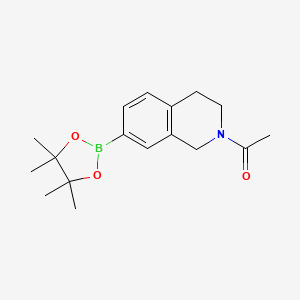

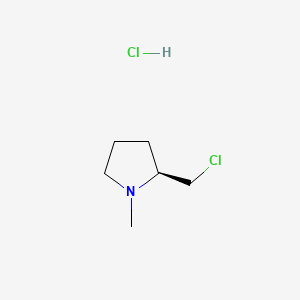

The molecular structure of 4-(Piperidin-4-ylmethyl)phenol can be represented by the SMILES string OC1=CC=C(C=C1)CC2CCNCC2.Cl4. The molecular weight is 227.73 g/mol5.

Chemical Reactions Analysis

Specific chemical reactions involving 4-(Piperidin-4-ylmethyl)phenol are not readily available in the literature. However, piperidine derivatives are known to participate in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination3.Physical And Chemical Properties Analysis

4-(Piperidin-4-ylmethyl)phenol is a solid compound5. Its empirical formula is C12H17NO5. More specific physical and chemical properties are not readily available in the literature.Wissenschaftliche Forschungsanwendungen

Experimental and Theoretical Studies

4-(Piperidin-4-ylmethyl)phenol derivatives have been explored for their potential as biologically active drugs due to their high antioxidant values. Structural analysis using various spectroscopic methods supports their potential therapeutic applications. Theoretical studies using density functional theory (DFT) and Hartree-Fock (HF) methods have confirmed the experimental findings, suggesting these compounds' relevance in drug design and development (Ulaş, 2020).

Photodynamic Therapy and DNA Cleavage

Derivatives of 4-(Piperidin-4-ylmethyl)phenol have shown significant cleavage effects on plasmid DNA with irradiation, indicating their potential application in photodynamic therapy (PDT). The synthesis of novel phthalocyanines and their water-soluble derivatives demonstrates their role in generating DNA damage under irradiation, a crucial mechanism for cancer treatment via PDT (Özel et al., 2019).

Electrochemical Synthesis and Applications

Electrochemical oxidation studies have revealed unique regioselectivity in the synthesis of highly conjugated bisindolyl-p-quinone derivatives from 4-(Piperidin-4-ylmethyl)phenols. These findings are valuable for designing electrochemical synthesis methods that produce complex organic molecules with potential applications in material science and organic electronics (Amani et al., 2012).

Selective Sensing and Molecular Recognition

Research has demonstrated that Schiff-base compounds derived from 4-(Piperidin-4-ylmethyl)phenols exhibit selective sensing properties for zinc(II) ions, highlighting their potential in environmental monitoring and biochemical assays. The high selectivity and sensitivity of these compounds for zinc(II) ions pave the way for developing new sensors and diagnostic tools (Roy et al., 2009).

Safety And Hazards

The safety data sheet for 4-(Piperidin-4-ylmethyl)phenol hydrochloride indicates that it is a combustible solid7. It is recommended to avoid breathing in the dust and to wear protective clothing, gloves, and eye/face protection8.

Zukünftige Richtungen

Piperidine derivatives, including 4-(Piperidin-4-ylmethyl)phenol, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry3. Future research will likely continue to explore the synthesis, characterization, and biological evaluation of potential drugs containing the piperidine moiety3.

Eigenschaften

IUPAC Name |

4-(piperidin-4-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-4,11,13-14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBKSHYCSYZXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588782 | |

| Record name | 4-[(Piperidin-4-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-ylmethyl)phenol | |

CAS RN |

66414-17-3 | |

| Record name | 4-[(Piperidin-4-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1611772.png)

![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)

![N,N'-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-A:2',3'-I]carbazole-6,9-diyl)bis[9,10-dihydro-9,10-dioxoanthracene-2-carboxamide]](/img/structure/B1611779.png)

![Pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate](/img/structure/B1611780.png)

![4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide](/img/structure/B1611783.png)